molecular formula C10H13NO5 B1282156 6-Amino-2,3,4-trimethoxybenzoic acid CAS No. 1967-88-0

6-Amino-2,3,4-trimethoxybenzoic acid

Cat. No. B1282156
CAS RN: 1967-88-0
M. Wt: 227.21 g/mol
InChI Key: GQBCDMUMKMBTME-UHFFFAOYSA-N
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Description

6-Amino-2,3,4-trimethoxybenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . The papers discuss the molecular structures of salts derived from aminobenzoic acids and the synthesis of a tribromo-hydroxybenzoic acid derivative, which can offer a foundation for understanding similar compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with an aminobenzoic acid precursor. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves bromination, diazotization, and hydrolysis steps . Although the exact synthesis of this compound is not described, similar methods could potentially be adapted for its synthesis, considering the structural similarities with the compounds discussed.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is characterized by techniques such as IR, EA, and XRD analysis. The crystal packing of these compounds is often stabilized by hydrogen bonding networks, which include various ring motifs that contribute to the stability and formation of the crystal structures . These insights into the molecular structure of related compounds can help predict the behavior of this compound in a crystalline environment.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the synthesis paper discusses the influence of various reaction conditions on the yield and purity of the synthesized compound . This suggests that the reactivity of similar compounds can be significantly affected by factors such as acid concentration, temperature, and the rate of diazonium sulfate formation.

Physical and Chemical Properties Analysis

The physical properties such as melting points of the salts derived from aminobenzoic acids are reported, indicating that these properties can be systematically characterized . The chemical properties, including reactivity and stability, can be inferred from the synthesis and molecular structure analyses. The presence of amino and methoxy groups in this compound would likely influence its solubility, acidity, and potential for forming salts and other derivatives.

Scientific Research Applications

Synthesis and Chemical Structure Studies

  • Mercuriation and Derivative Synthesis : Research by Vicente et al. (1992) explored the mercuriation of 3,4,5-trimethoxybenzoic acid, revealing the product's chemical structure and reactions to form various derivatives, including those with mercury and phosphonium chloride components (Vicente, Abad, Sandoval, & Jones, 1992).

  • Synthesis Methods : Lin (2008) and Tian-sheng (2010) presented methods for synthesizing 2,3,4-trimethoxybenzoic acid from different starting materials, illustrating the chemical processes involved in creating this compound (Lin, 2008), (Zhao Tian-sheng, 2010).

  • Chemical Structure Analysis : The study of the crystal and molecular structure of these compounds provides insights into their chemical properties and potential applications (Vicente et al., 1992).

Biochemical and Pharmacological Research

  • Bioreactivity Studies : The study by Tzimopoulos et al. (2010) examined the bioreactivity of triorganotin aminobenzoates, which are derivatives related to aminobenzoic acids. This research contributes to understanding the biochemical interactions and potential medicinal applications of these compounds (Tzimopoulos et al., 2010).

  • Pharmacological Investigation : Vargha et al. (1962) investigated the pharmacological properties of 3:4:5-trimethoxybenzamides, a class of compounds related to trimethoxybenzoic acid, for their toxicity and therapeutic effects, providing insights into potential medicinal uses (Vargha et al., 1962).

properties

IUPAC Name

6-amino-2,3,4-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-14-6-4-5(11)7(10(12)13)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBCDMUMKMBTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)N)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515975
Record name 6-Amino-2,3,4-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1967-88-0
Record name 6-Amino-2,3,4-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4,5,6-tris(methyloxy)-1H-indole-2,3-dione (10 g, 42.2 mmol) in 33% aqueous NaOH (70.5 ml, 582 mmol) at 100° C. was treated with 30% aqueous hydrogen peroxide (12.9 ml, 126 mmol) dropwise over 30 min, at a rate to prevent the foaming mixture from overflowing the flask. After addition was complete, the mixture was stirred for 10 minutes before being cooled and diluted by the addition of ice. The mixture was adjusted to pH 8 by addition of concentrated HCl (70 mL) and then acidified to pH 3 with the addition of glacial acetic acid. The solid that formed was collected by filtration, washed with water, and dried under vacuum to give 6-amino-2,3,4-tris(methyloxy)benzoic acid (2.7 g, 28%) as a tan solid. MS (m/z) 228.0 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70.5 mL
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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